molecular formula C19H18N2O5S2 B2664876 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896343-26-3

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2664876
CAS RN: 896343-26-3
M. Wt: 418.48
InChI Key: VZPVZPYXOLVOQE-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, commonly known as DMXB-A, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMXB-A belongs to the family of benzamide compounds and has been shown to have promising effects on various physiological and biochemical processes.

Scientific Research Applications

Anticancer Properties

Several studies have focused on the design, synthesis, and evaluation of thiazole derivatives with benzamide groups for their anticancer activity. For instance, Ravinaik et al. (2021) synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, compared to the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Similarly, Tiwari et al. (2017) reported on the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which showed promising anticancer activity against several human cancer cell lines (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Antimicrobial and Antifungal Action

Chawla (2016) explored thiazole derivatives for their antimicrobial activity, finding that compounds with phenyl ring substitutions demonstrated significant antimicrobial and antifungal activities. This suggests a potential application of thiazole derivatives in developing new antimicrobial agents (Chawla, 2016).

Electrophysiological Activity

Morgan et al. (1990) synthesized and evaluated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, finding several compounds with activity comparable to sematilide, a selective class III agent. This points to the potential use of thiazole derivatives in treating cardiac arrhythmias (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Antimalarial and COVID-19 Drug Potential

Fahim and Ismael (2021) conducted a reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, including aminothiazole and aminooxazole derivatives, for their in vitro antimalarial activity. Some synthesized sulfonamides showed promising antimalarial activity, and a molecular docking study revealed their potential as COVID-19 drugs (Fahim & Ismael, 2021).

Solar Cell Performance Improvement

Chu et al. (2011) studied the impact of solvent interaction and aggregation on the morphology of polycarbazole-based solar cells, demonstrating a method to improve photovoltaic performance through fine-tuning of the morphology, leading to an increase in power conversion efficiency (Chu, Alem, Tsang, Tse, Wakim, Lu, Dennler, Waller, Gaudiana, & Tao, 2011).

properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-25-13-6-9-15(17(10-13)26-2)16-11-27-19(20-16)21-18(22)12-4-7-14(8-5-12)28(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPVZPYXOLVOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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